N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10077475
InChI: InChI=1S/C22H17N3O2/c1-27-17-6-4-5-16(13-17)24-22(26)19-14-21(15-9-11-23-12-10-15)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CAS No.:

VCID: VC10077475

Molecular Formula: C22H17N3O2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide -

Description

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Its structure features a quinoline core, a methoxy-substituted phenyl group, and a pyridine moiety, which contribute to its potential biological activities. The compound's molecular formula is C22_{22}H17_{17}N3_{3}O2_{2}, with a molecular weight of approximately 355.4 g/mol .

Synthesis and Chemical Reactivity

The synthesis of N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. These reactions often include condensation and coupling reactions to form the quinoline core and attach the pyridine and methoxyphenyl groups. The presence of diverse functional groups allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideSimilar quinoline core but with pyridin-3-yl instead of pyridin-4-ylPotential anti-inflammatory effects
8-chloro-N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideContains chloro substitutionAnticancer activity
2-AminobenzothiazoleBenzothiazole moietyAnticancer activity

Research Findings and Future Directions

While detailed research findings specific to N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide are scarce, its structural similarities to other quinoline derivatives suggest potential applications in oncology and inflammation. Molecular docking studies and in vitro assays are crucial for understanding its mechanism of action and optimizing its therapeutic potential. Further studies are necessary to explore its interactions with biological targets and to develop it as a therapeutic agent.

Product Name N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
IUPAC Name N-(3-methoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C22H17N3O2/c1-27-17-6-4-5-16(13-17)24-22(26)19-14-21(15-9-11-23-12-10-15)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26)
Standard InChIKey IYSYPOXGHJPQDF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
PubChem Compound 16432971
Last Modified Apr 15 2024

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